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Compound of Interest

Compound Name: Diphenicillin sodium

Cat. No.: B15494851 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Benzylpenicillin sodium, commonly known as Penicillin G sodium. The nomenclature

"Diphenicillin sodium" is not standard; based on the chemical structure of Penicillin G which

contains a benzyl group (a phenylmethyl group), it is understood that the query pertains to this

widely used antibiotic. This document compiles Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their

acquisition, to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules, providing detailed information about the chemical environment of individual atoms.

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shift data

for the potassium salt of Penicillin G, which is structurally analogous to the sodium salt in

solution.

Table 1: ¹H NMR Spectroscopic Data for Penicillin G Potassium
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Chemical Shift (ppm) Multiplicity Assignment

1.48 Singlet Methyl protons (C(CH₃)₂)

1.59 Singlet Methyl protons (C(CH₃)₂)

3.56 Singlet Methylene protons (C₆H₅CH₂)

4.19 Singlet C3-H

5.41 Doublet C5-H

5.49 Doublet C6-H

7.21 - 7.35 Multiplet Aromatic protons (C₆H₅CH₂)

7.75 Doublet Amide proton (-NH-)

Note: Data is referenced from publicly available spectra for Penicillin G potassium salt.

Table 2: ¹³C NMR Spectroscopic Data for Penicillin G Potassium
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Chemical Shift (ppm) Assignment

27.2 Methyl carbon (C(CH₃)₂)

31.0 Methyl carbon (C(CH₃)₂)

43.4 Methylene carbon (C₆H₅CH₂)

58.6 C6

65.1 C5

68.8 C3

72.8 C2

127.0 - 129.5 Aromatic carbons (C₆H₅CH₂)

135.8 Aromatic ipso-carbon (C₆H₅CH₂)

167.5 Carboxylate carbon (-COO⁻)

172.1 Amide carbonyl carbon (-NHCO-)

176.3 β-Lactam carbonyl carbon

Note: Data is compiled from spectral databases for Penicillin G potassium salt.[1]

A general protocol for the NMR analysis of penicillin derivatives is outlined below.

Sample Preparation: Dissolve approximately 10-20 mg of the Penicillin G sodium salt in a

suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can influence the

chemical shifts of labile protons.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for protons.

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay

of 1-2 seconds, and a pulse angle of 30-45 degrees.
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans is generally required compared to ¹H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. The chemical shifts are typically referenced to an internal standard,

such as tetramethylsilane (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

The IR spectrum of Penicillin G sodium is characterized by several key absorption bands

corresponding to its functional groups.

Table 3: Key IR Absorption Bands for Penicillin G Sodium

Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong N-H stretching (amide)

~1765 Strong C=O stretching (β-lactam ring)

~1670 Strong C=O stretching (amide I band)

~1600 Strong
C=O stretching (carboxylate

anion)

~1515 Medium
N-H bending and C-N

stretching (amide II band)

~1300 Medium C-N stretching

~700 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Note: Data is compiled from the NIST Chemistry WebBook and other spectroscopic resources.

[2][3] The β-lactam carbonyl stretch is a highly characteristic peak for penicillins.[3]
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Fourier Transform Infrared (FTIR) spectroscopy is the most common method for obtaining IR

spectra.

Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid Penicillin G sodium sample (e.g., 1 mg)

with approximately 200 mg of dry potassium bromide (KBr) powder.[2] Grind the mixture to

a fine powder and press it into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid powder directly

onto the ATR crystal (e.g., diamond or zinc selenide). This technique requires minimal

sample preparation.

Instrumentation: Use a benchtop FTIR spectrometer.

Data Acquisition: Record the spectrum, typically in the mid-IR range of 4000-400 cm⁻¹.[4]

Perform a background scan (of air or the pure ATR crystal) before scanning the sample. Co-

add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions, providing information about the molecular weight and structure of the analyte.

The mass spectrum of Penicillin G provides the molecular weight and characteristic

fragmentation patterns.

Table 4: Mass Spectrometry Data for Penicillin G
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m/z (Mass-to-Charge
Ratio)

Ion Description

335.1 [M+H]⁺
Protonated molecule of

Penicillin G (free acid form)

357.1 [M+Na]⁺
Sodium adduct of Penicillin G

(free acid form)

174 Fragment

Result of the retro 2+2 Diels-

Alder-type fragmentation of the

β-lactam ring, characteristic of

the penicillin nucleus.[5]

160 Fragment
Corresponds to the penam

nucleus fragment

Note: The observed m/z values can vary depending on the ionization technique and the salt

form of the starting material. The free acid molecular weight is 334.39 g/mol . The sodium salt

has a molecular weight of 356.37 g/mol .[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of

pharmaceuticals like penicillins.

Sample Preparation: Prepare a dilute solution of Penicillin G sodium in a suitable solvent

system, such as a mixture of acetonitrile and water with a small amount of formic acid to aid

ionization.

Chromatographic Separation (LC):

Inject the sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-

Performance Liquid Chromatography (UHPLC) system.

Use a reverse-phase column (e.g., C18) for separation.

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g.,

water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic

acid).[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/810468/
https://webbook.nist.gov/cgi/inchi?ID=B6005075&Mask=80
https://swfrec.ifas.ufl.edu/hlb/database/pdf/2_Aldeek_15.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15494851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization and Mass Analysis (MS):

The eluent from the LC column is introduced into the mass spectrometer's ion source.

Electrospray ionization (ESI) is a common choice for penicillins, typically operated in

positive ion mode.[6]

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z

ratio.

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to

induce fragmentation of the parent ion and analyze the resulting fragment ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a pharmaceutical substance like Penicillin G sodium.
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Caption: Workflow for Pharmaceutical Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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